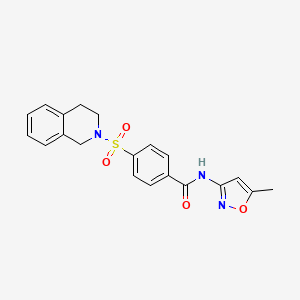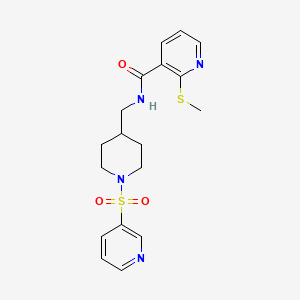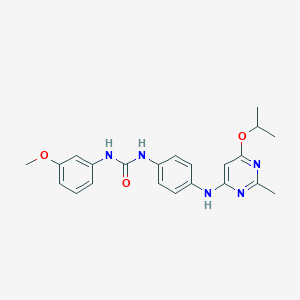![molecular formula C16H14N6O B2508122 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-4-氰基苯甲酰胺 CAS No. 2034324-43-9](/img/structure/B2508122.png)
N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-4-氰基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is a synthetic compound that belongs to the class of triazolopyrimidines.
科学研究应用
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent by inhibiting cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Biological Studies: It is used in studying the mechanisms of enzyme inhibition and cell cycle regulation.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
作用机制
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide interacts with CDK2, inhibiting its activity . This inhibition results in a decrease in the phosphorylation levels of key components for cell proliferation . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is involved in regulating cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins . This leads to the inhibition of the growth and colony formation of cancer cells .
生化分析
Biochemical Properties
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound may interact with adenosine receptors, influencing various signaling pathways .
Cellular Effects
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide exerts several effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In particular, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide involves several key interactions at the molecular level. This compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . Additionally, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can interact with adenosine receptors, modulating their activity and influencing various cellular responses . These interactions result in changes in gene expression, enzyme activity, and cellular signaling, ultimately leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 and prolonged cellular effects . Over time, the compound may undergo metabolic degradation, leading to a decrease in its efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with other cellular targets . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit different effects on cellular function. Additionally, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can influence metabolic flux and alter the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy metabolism .
Transport and Distribution
The transport and distribution of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cells, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . In the nucleus, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide can interact with DNA and transcription factors, influencing gene expression and cellular responses . In the mitochondria, it can affect mitochondrial function and energy metabolism, contributing to its overall cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This is achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the Propyl Chain: The triazolopyrimidine core is then reacted with a propylating agent under basic conditions to introduce the propyl chain at the 6-position.
Introduction of the Cyanobenzamide Group: The final step involves the reaction of the propylated triazolopyrimidine with 4-cyanobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
The use of microwave-assisted synthesis can be adapted for industrial-scale production to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzamide moiety.
Oxidation and Reduction: The triazolopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 and have similar anticancer properties.
Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine exhibit a range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-cyanobenzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This makes it a promising candidate for targeted cancer therapy .
属性
IUPAC Name |
4-cyano-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c17-8-12-3-5-14(6-4-12)15(23)18-7-1-2-13-9-19-16-20-11-21-22(16)10-13/h3-6,9-11H,1-2,7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRQLCFFXCPNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2508039.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)






![1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2508056.png)
![(4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2508058.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2508060.png)
![5-Oxo-1-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxylic acid](/img/structure/B2508061.png)

